2'-Desoxiuridina-2'-metilen

Descripción general

Descripción

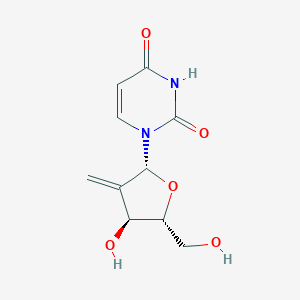

Uridine, 2'-deoxy-2'-methylene-, also known as Uridine, 2'-deoxy-2'-methylene-, is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Uridine, 2'-deoxy-2'-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine, 2'-deoxy-2'-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de otros compuestos

2'-Desoxiuridina-2'-metilen se puede utilizar en la síntesis de otros compuestos. Por ejemplo, se ha utilizado en la síntesis práctica de (2′R)-2′-Desoxi-2′-C-metil uridina . Este proceso involucró la hidrogenación diastereoselectiva de 2′-desoxi-2′-exo-metilen uridina en condiciones homogéneas utilizando una baja carga de un catalizador quiral de Rh .

Terapia anti-influenza

Los derivados de azúcar 2’-desoxi de uridina, que incluyen this compound, han mostrado resultados prometedores en la actividad antiviral contra la influenza . Estos compuestos se dirigen a los pasos de procesamiento de glicanos durante la maduración de las glicoproteínas virales . Esto sugiere que this compound podría ser un candidato potencial para el desarrollo de nuevas terapias anti-influenza .

Mecanismo De Acción

Target of Action

The primary target of 2’-Deoxy-2’-methyleneuridine is the Escherichia coli ribonucleoside diphosphate reductase (RDPR) . This enzyme plays a crucial role in DNA synthesis, making it a significant target for this compound .

Mode of Action

2’-Deoxy-2’-methyleneuridine functions as an irreversible inactivator of the RDPR . It undergoes abstraction of H3’ to give an allylic radical that captures a hydrogen atom and decomposes to an active alkylating furanone species . This interaction with its target leads to significant changes in the enzyme’s activity, effectively inhibiting its function .

Biochemical Pathways

The compound affects the biochemical pathway involving the RDPR . By inhibiting this enzyme, 2’-Deoxy-2’-methyleneuridine disrupts the normal process of DNA synthesis. The downstream effects of this disruption are still under investigation.

Pharmacokinetics

DMDC has low systemic clearance, a moderate volume of distribution, and a short elimination half-life of between 2 and 6 hours . Renal clearance of DMDC accounts for approximately 30 to 50% of total clearance . These properties may provide some insight into the ADME properties of 2’-Deoxy-2’-methyleneuridine, but direct studies on this compound are needed for accurate information.

Result of Action

The result of 2’-Deoxy-2’-methyleneuridine’s action is the inhibition of RDPR, leading to a disruption in DNA synthesis . This disruption can have significant molecular and cellular effects, potentially leading to cell death .

Análisis Bioquímico

Biochemical Properties

“Uridine, 2’-deoxy-2’-methylene-” participates in biochemical reactions similar to uridine. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound interacts with enzymes such as Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . The nature of these interactions involves the binding of “Uridine, 2’-deoxy-2’-methylene-” to the active sites of these enzymes, facilitating various biochemical reactions .

Cellular Effects

“Uridine, 2’-deoxy-2’-methylene-” influences cell function by participating in metabolic processes. It maintains metabolic homeostasis during growth and cellular stress . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, UPP1 transcription responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .

Molecular Mechanism

The molecular mechanism of “Uridine, 2’-deoxy-2’-methylene-” involves its conversion to deoxyuridine triphosphate during DNA synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Uridine, 2’-deoxy-2’-methylene-” change over time. It shows good anti-influenza virus activity, making it a promising candidate for the development of new anti-influenza therapy . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

“Uridine, 2’-deoxy-2’-methylene-” is involved in pyrimidine salvage pathways, which enable the recycling of endogenous or exogenous-supplied pyrimidines . It interacts with enzymes such as UPP1 in these pathways .

Transport and Distribution

“Uridine, 2’-deoxy-2’-methylene-” is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

Actividad Biológica

Uridine, 2'-deoxy-2'-methylene- (also referred to as MdUrd) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article reviews the biological activity of MdUrd, focusing on its mechanisms of action, efficacy in various cellular models, and implications for therapeutic use.

Chemical Structure and Properties

MdUrd is characterized by the substitution at the 2' position of the ribose ring with a methylene group, resulting in a structure that can influence its interaction with nucleoside kinases and other enzymes involved in nucleotide metabolism. Its chemical formula is .

MdUrd acts as a mechanism-based inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition is significant because ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA replication and repair. The activity of MdUrd has been evaluated in various studies:

- Inhibition Studies : In L1210 cell lines, MdUrd did not inhibit cell growth at concentrations up to 100 µM, indicating a potential limitation in its cytotoxic efficacy compared to other derivatives like MdCyd .

- Cell Cycle Effects : Flow cytometry analyses revealed that MdCyd (a related compound) caused an accumulation of cells in the G2/M phase of the cell cycle, suggesting that while MdUrd may not be directly cytotoxic, its analogs can affect cell cycle dynamics .

Biological Activity and Efficacy

The biological activity of MdUrd has been investigated through various experimental approaches:

- Antiviral Activity : MdUrd has been studied for its antiviral properties. Modifications to uridine have shown promise in enhancing mRNA-mediated responses in macrophages, suggesting that similar modifications could improve the efficacy of mRNA vaccines .

- Anticancer Potential : The compound's role as an antimetabolite has been highlighted in studies where it was shown to be less effective than other nucleoside analogs against certain cancer cell lines. For instance, while MdCyd demonstrated significant inhibitory effects on L1210 cells with an IC50 value of 1.4 µM, MdUrd's effects were negligible at similar concentrations .

Comparative Studies

A comparative analysis involving various 2'-deoxy-2'-methylene derivatives indicated that while some compounds exhibited potent inhibitory effects against specific targets (e.g., Mycobacterium tuberculosis Mur ligases), MdUrd's activity was less pronounced . This suggests that structural modifications significantly influence biological activity.

Case Studies

- Inhibition of Ribonucleotide Reductase : In a study examining the effects of several nucleoside analogs on ribonucleotide reductase from Escherichia coli, MdUrd was included among other derivatives but did not show significant inhibitory activity compared to MdCyd and MdGuo .

- Impact on mRNA Therapeutics : The modification of uridine in mRNA therapeutics has shown to modulate immune responses effectively. This indicates that while MdUrd itself may not exhibit strong direct biological activity, its derivatives or modifications could enhance therapeutic outcomes in mRNA applications .

Summary Table of Biological Activities

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Uridine (MdUrd) | Antiviral | N/A | Limited direct antiviral activity reported |

| 2'-Deoxycytidine (MdCyd) | Anticancer | 1.4 | Significant growth inhibition in L1210 cells |

| 2'-Deoxyguanosine (MdGuo) | Anticancer | 10.6 | Effective against L1210 cells |

| 5-Methoxy-uridine | mRNA Modification | N/A | Enhanced transgene expression |

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOGIDIXKMOVSP-BWVDBABLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454355 | |

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119410-95-6 | |

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.